2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
Description
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a quinazolinone derivative featuring a thioether linkage connecting a 3-ethylquinazolin-4(3H)-one core to a substituted oxazole moiety. The oxazole ring is substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 3.
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-3-25-20(26)16-9-4-5-10-17(16)24-21(25)28-12-18-13(2)27-19(23-18)14-7-6-8-15(22)11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUSINACMLSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 520.0 g/mol. The structure features a quinazoline core, which is known for various biological activities. The presence of a chlorophenyl and methyloxazole moiety suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with quinazoline structures often exhibit anticancer activity. For instance, derivatives similar to 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study by highlighted that quinazoline derivatives can disrupt cell cycle progression and promote cell death in various cancer models.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies suggest that quinazoline derivatives possess significant antibacterial and antifungal activities. For example, the presence of the methyloxazole group may enhance the interaction with microbial enzymes, leading to increased efficacy against resistant strains .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Quinazoline derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : They may interfere with signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes .
In Silico Studies
Recent advancements in computational methods have facilitated the prediction of biological activity based on molecular descriptors. In silico studies using tools like SwissADME have provided insights into the pharmacokinetics and bioavailability of this compound, indicating a favorable profile for further development .
Case Studies
- Antitumor Efficacy : A study published in Pharmaceutical Research demonstrated that a related quinazoline derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .
- Antimicrobial Testing : Another investigation revealed that derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Quinazolinone derivatives are recognized for their anticancer properties. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related quinazolinone compound demonstrated IC₅₀ values in the nanomolar range against breast cancer cells, suggesting that our compound may also possess similar anticancer activity due to its structural analogies.
Antimicrobial Activity
The antimicrobial potential of quinazolinones is well-documented. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against fungal strains like Candida albicans. While specific data on the antimicrobial efficacy of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is limited, its structural similarities suggest potential effectiveness against microbial pathogens.
Synthesis and Production
The synthesis of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one generally involves multi-step organic reactions:
- Formation of the Oxazole Ring : Cyclization under acidic or basic conditions.
- Attachment of the Chlorophenyl Group : Nucleophilic substitution reactions.
- Formation of the Quinazolinone Core : Condensation reactions involving anthranilic acid derivatives.
- Thioether Formation : Reaction with thiol compounds.
Optimization of these synthetic steps is crucial for maximizing yield and purity in industrial production settings.
| Activity Type | Compound Reference | IC₅₀/MIC Values | Notes |
|---|---|---|---|
| Anticancer | Quinazolinone Derivative | Nanomolar Range | Effective against breast cancer cells |
| Antimicrobial | Related Quinazolinones | 1.95 μg/mL (Staphylococcus aureus) | Effective against several fungal strains |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored various quinazolinone derivatives, revealing that modifications on the core structure significantly enhanced anticancer activity against multiple cell lines.
- Antimicrobial Research : A recent paper in Antibiotics highlighted the antimicrobial efficacy of quinazolinones, demonstrating that structural modifications could lead to improved MIC values against resistant bacterial strains.
Comparison with Similar Compounds
Structural Features
The target compound shares a quinazolinone core and thioether bridge with analogs reported in the literature. Key differences lie in the substituents on the heterocyclic rings:
Key Observations :
- Heterocyclic Diversity : The target compound’s oxazole ring contrasts with pyrazole (I-19, I-23) or triazole () substituents in analogs. The 3-chlorophenyl group may enhance lipophilicity compared to unsubstituted pyrazoles .
- Thioether Linkage : Common across all compounds, this group likely influences solubility and molecular interactions .
Physicochemical Properties
Melting points and synthetic yields of selected analogs are compared below:
Key Observations :
- Substituent Effects : Bulky, electron-withdrawing groups (e.g., 4-chloro-5-phenyl in I-23) correlate with higher melting points, likely due to improved crystallinity . The target compound’s 3-chlorophenyl group may similarly increase melting point relative to unsubstituted analogs.
- Synthetic Challenges : Yields for analogs with complex substituents (e.g., I-21: 38%) are lower than those with simpler groups (e.g., I-23: 86%) . The target compound’s synthesis may face similar challenges due to its oxazole-thioether architecture.
Computational Insights
- Noncovalent Interactions: Tools like Multiwfn and NCI (Noncovalent Interaction) analysis could elucidate how the target compound’s substituents influence electron density distribution and binding affinity compared to analogs.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, consider heterogenous catalytic conditions (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 media for thiol-alkylation reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization in aqueous acetic acid. Adjust stoichiometry of intermediates like chlorobenzoyl chloride and oxazole derivatives to minimize side products . For quinazolinone core formation, hydrogenation of intermediates with 2,3-diazetidinone under controlled pressure may improve yield .
Q. Which spectroscopic and computational methods are critical for characterizing its structural features?
- IR spectroscopy : Identify thioether (C-S, ~600–700 cm⁻¹) and quinazolinone carbonyl (C=O, ~1680–1700 cm⁻¹) stretching frequencies.
- ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).
- Wavefunction analysis (Multiwfn) : Calculate electrostatic potential surfaces and electron localization functions to validate electronic interactions in the oxazole-quinazolinone framework .
Q. How can crystallographic data be processed to resolve its 3D structure?
Use SHELXL for small-molecule refinement and WinGX for data integration. Anisotropic displacement parameters should be refined for non-hydrogen atoms. For twinned crystals, employ the TWIN command in SHELXL and validate results with PLATON .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for its potential bioactivity?
- Scaffold modification : Synthesize analogs with substituted phenyl rings (e.g., 4-fluoro, 3-nitro) to assess electronic effects.
- Biological assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate thiol-quinazolinone derivatives with cytotoxicity. Include positive controls (e.g., cisplatin) and validate mechanisms via flow cytometry for apoptosis .
Q. What computational approaches can predict its pharmacokinetic and toxicity profiles?
- ADMET prediction : Use SwissADME to calculate LogP (lipophilicity) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity).
- Molecular docking : Simulate binding affinities with target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate docking poses with MD simulations in GROMACS .
Q. How to address contradictions in spectral data during structural validation?
- Multi-method cross-validation : Compare X-ray crystallography (Bruker D8 Venture) with DFT-optimized geometries (e.g., Gaussian 16).
- Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) by variable-temperature ¹H NMR experiments .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- DoE (Design of Experiments) : Use factorial designs to optimize temperature (70–80°C), catalyst loading (5–15 wt%), and solvent polarity (PEG-400 vs. DMF).
- Quality control : Implement HPLC-PDA to monitor purity (>98%) and LC-MS for byproduct identification .
Methodological Considerations for Data Analysis
Q. How to analyze intermolecular interactions in its crystal packing?
Use Mercury CSD to map π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (e.g., C=O···H-N). Calculate Hirshfeld surfaces to quantify interaction contributions (e.g., H···H, C···Cl) .
Q. What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
